7-Tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Description
Properties
IUPAC Name |
7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)10-6-7-13-11(9-10)12(15)5-4-8-16-13/h6-7,9,12,15H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJGEBOJJBLVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of benzoxepin derivatives, including 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, typically involves multi-step organic transformations that construct the benzoxepin ring system, introduce the tert-butyl substituent, and install the hydroxyl group at the desired position. Key methodologies include:
- One-pot multibond-forming processes involving Overman rearrangement and ring-closing metathesis (RCM)
- Selective functional group transformations such as reductions, oxidations, and allylations
- Use of palladium or ruthenium catalysts to facilitate rearrangements and ring closures
One-Pot Overman Rearrangement and Ring-Closing Metathesis (RCM)
A robust and efficient synthetic route for benzoxepin derivatives is described in the literature, where a one-pot process combines a thermally mediated Overman rearrangement of allylic trichloroacetimidates bearing a 2-allyloxyaryl group with a ring-closing metathesis catalyzed by Grubbs second-generation catalyst.
- The Overman rearrangement forms the allylic amide intermediate.
- Subsequent RCM closes the oxepin ring to form the 2,5-dihydro-1-benzoxepine scaffold.
- This method allows for the formation of 5-amino-substituted tetrahydrobenzoxepines, which can be further functionalized to yield hydroxyl derivatives like 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol.
Key reaction conditions and yields:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Overman rearrangement | Thermal, neutral alumina filtration | ~63% | Avoids acidic silica gel to prevent decomposition |
| RCM | Grubbs second-generation catalyst (5 mol%) | Quantitative | Complete conversion after 20 h |
| Reduction (LiAlH4) | Standard hydride reduction | High | Converts esters to alcohols |
| Allylation of phenol | Selective allylation | High | Prepares for further oxidation |
| Swern oxidation + HWE reaction | One-pot, mild conditions | 84% | Forms α,β-unsaturated esters |
| DIBAL-H reduction | Mild hydride reduction | High | Completes synthesis of allylic alcohol intermediates |
| Final Overman + RCM | Optimized conditions as above | 98% | Efficient synthesis of benzoxepine derivative |
This sequence demonstrates the synthesis of benzoxepine derivatives with high overall yields and functional group tolerance, making it applicable for preparing 7-tert-butyl substituted analogs after appropriate starting material selection.
Introduction of the 7-Tert-butyl Group
The tert-butyl substituent at the 7-position can be introduced via:
- Starting from 7-tert-butyl substituted aromatic precursors , such as tert-butylphenols or tert-butylbenzoates, which undergo ring closure to form the benzoxepin structure.
- Alkylation reactions on preformed benzoxepin rings, although this is less common due to steric hindrance and regioselectivity issues.
The preferred approach is to incorporate the tert-butyl group early in the synthetic sequence to ensure regioselective ring closure and to avoid complications in late-stage functionalization.
Hydroxylation at the 5-Position
The 5-hydroxy group is typically introduced by:
- Reduction of ester or ketone precursors at the 5-position using hydride reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
- Selective oxidation and functional group manipulation following ring closure to install the hydroxyl group with stereochemical control.
The stereochemistry at the 5-position (5R) is controlled through the choice of chiral starting materials or chiral catalysts during the ring closure and reduction steps.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Catalysts | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Allylic trichloroacetimidate formation | Allylic alcohol + trichloroacetyl chloride | Neutral alumina filtration | - | Avoid acidic silica gel |
| Overman rearrangement | Thermal or Pd(II) catalyst | Thermal preferred | 26-63 | Thermal method superior to Pd(II) catalyst |
| Ring-closing metathesis (RCM) | Grubbs 2nd generation catalyst | 5 mol%, 20 h | Quantitative | Efficient ring closure |
| Reduction of esters to alcohols | LiAlH4 or DIBAL-H | Standard hydride reduction | High | Stereoselective hydroxyl introduction |
| Allylation of phenol | Allyl bromide or equivalent | Mild base | High | Prepares for oxidation steps |
| Swern oxidation + HWE reaction | Oxalyl chloride, DMSO, base + phosphonate | One-pot, mild | 84 | Forms α,β-unsaturated ester |
Research Findings and Practical Considerations
- The one-pot Overman rearrangement and RCM strategy significantly streamlines the synthesis of benzoxepin derivatives, reducing purification steps and improving overall yield.
- Neutral alumina filtration is critical to prevent decomposition of sensitive intermediates during workup.
- Palladium(II)-catalyzed Overman rearrangement is less efficient due to competing rearrangements and catalyst coordination issues with the allylic ether moiety.
- The choice of hydride reducing agent affects stereoselectivity and yield in hydroxyl group installation.
- Early introduction of the tert-butyl group ensures regioselective ring formation and avoids steric hindrance in late-stage functionalization.
Chemical Reactions Analysis
7-Tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
While specific applications of "7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol" are not detailed in the provided search results, the search results do provide information on its properties and related compounds.
Chemical Properties and Identifiers
- Chemical Formula: C14H20O2
- Molecular Weight: 220.31
- IUPAC Name: (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
- CAS Number: There are two CAS numbers associated with this compound, 1423040-60-1 and 1423040-68-9 . The former corresponds to the (5R) isomer , while the latter corresponds to the (5S) isomer .
Related Research Areas
- Tetrahydropyridines as Anti-inflammatory and Anticancer Agents: Research has explored tetrahydropyridines for their anti-inflammatory and anticancer properties . Different substituents on the pyridine ring can modify the activity of these compounds against various cancer cell lines .
- 1,3,4-Thiadiazole Derivatives as Anti-Epileptic Agents: Various derivatives of 1,3,4-thiadiazole have been studied for anticonvulsant activity . These compounds were characterized by analytical spectroscopy and evaluated for in-vivo anticonvulsant activity .
- Coumarin Derivatives: Osthole, a coumarin derivative, is found in medicinal plants and has various applications .
Mechanism of Action
The mechanism of action of 7-Tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, while the benzoxepin ring provides a rigid framework that can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol with structurally related benzoxepin derivatives and analogs:
Table 1: Structural and Functional Comparison of Benzoxepin Derivatives
Key Observations:
Substituent Effects: tert-Butyl (7-position): The bulky tert-butyl group in the target compound likely enhances metabolic stability and membrane permeability due to increased lipophilicity. However, this may reduce aqueous solubility, a common trade-off in drug design . Its higher molecular weight (243.1 vs. 220.3) may influence pharmacokinetics . Fluoro (9-position): Fluorine’s electronegativity in the 9-fluoro analog could enhance binding affinity to electron-rich targets (e.g., enzymes or transporters) and improve metabolic resistance .
Stereochemical Influence: The cis- and trans-4-amino isomers (4d and 5d) exhibit marked differences in anorexigenic activity (ED₅₀ = 75 vs. 55 mg/kg), underscoring the importance of stereochemistry in biological efficacy. The (5R)-configured tert-butyl analog may similarly display enantiomer-dependent activity, though specific data are lacking .
Biological Activity Trends: Amino-substituted derivatives (e.g., 4d and 5d) show direct anorexigenic effects, suggesting that polar functional groups (e.g., -NH₂) at specific positions enhance receptor engagement. In contrast, halogen- or alkyl-substituted analogs (e.g., bromo, tert-butyl) may prioritize physicochemical optimization over direct activity .
Structural vs. Functional Analogues :
- Compounds like 7-ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine () replace the oxygen atom in the oxepin ring with nitrogen, forming a benzazepine scaffold. This alteration shifts electronic properties and may redirect bioactivity toward different targets (e.g., neurotransmitter receptors) .
Biological Activity
7-Tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chemical compound with the molecular formula C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The structural characteristics of 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | (5R)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
| PubChem CID | 65721246 |
| MDL Number | MFCD21295423 |
| Appearance | Powder |
Biological Activity Overview
Research indicates that 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol exhibits several biological activities that may have therapeutic implications. These activities include:
1. Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are vital for combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
2. Neuroprotective Effects
Some investigations have indicated that benzoxepins can exhibit neuroprotective effects. The presence of the hydroxyl group in the structure of 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol may enhance its ability to protect neuronal cells from damage.
3. Anti-inflammatory Potential
In vitro studies have suggested that compounds similar to 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
Study 1: Antioxidant Properties
A study published in Molecules evaluated various benzoxepins for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that certain derivatives showed significant scavenging activity compared to standard antioxidants like ascorbic acid.
Study 2: Neuroprotective Effects
Research conducted on neuroblastoma cell lines demonstrated that treatment with derivatives of benzoxepins resulted in reduced cell death under oxidative stress conditions. The mechanism was attributed to the modulation of intracellular signaling pathways related to apoptosis.
Study 3: Anti-inflammatory Activity
A recent investigation assessed the anti-inflammatory effects of several benzoxepin analogs in a murine model of inflammation. The results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
